HMG‑CoA Reductase Inhibitory Potency of the 4‑(Dimethylamino)‑2,2‑dimethyl‑4‑oxobutanoyloxy Conjugate vs. Compactin Baseline
The lactone conjugate bearing the 4‑(dimethylamino)‑2,2‑dimethyl‑4‑oxobutanoyloxy side‑chain (derived directly from 2,2,N,N‑tetramethylsuccinamic acid) exhibited a relative HMG‑CoA reductase inhibitory potency of 16 when compactin was assigned a value of 100 [1]. This value is distinct from those of structurally related side‑chains: the 3‑(dimethylamino)‑2,2‑dimethyl‑3‑oxopropionyloxy conjugate (relative potency = 34) and the morpholino‑carbonyl analog (relative potency = 20) [1], confirming that the exact spacing between the dimethylamide and the gem‑dimethyl center is a critical determinant of potency.
| Evidence Dimension | Relative HMG‑CoA reductase inhibitory potency (compactin = 100) |
|---|---|
| Target Compound Data | Relative potency = 16 (for the lactone bearing the 4‑(dimethylamino)‑2,2‑dimethyl‑4‑oxobutanoyloxy side‑chain) |
| Comparator Or Baseline | Compactin (relative potency = 100); 3‑(dimethylamino)‑2,2‑dimethyl‑3‑oxopropionyloxy conjugate (relative potency = 34); morpholino analog (relative potency = 20) |
| Quantified Difference | Target = 16 vs. compactin = 100 (6.25‑fold lower); vs. regioisomeric 3‑oxopropionyloxy analog = 34 (2.1‑fold lower); vs. morpholino analog = 20 (1.25‑fold lower) |
| Conditions | Rat liver microsomal HMG‑CoA reductase assay; 40 min incubation at 37 °C; compounds converted to sodium salts in situ; IC₅₀ values derived from concentration‑response curves (J. Med. Chem. 1985, 28, 347–358 protocol). |
Why This Matters
The differential potency data directly demonstrate that the 4‑(dimethylamino)‑2,2‑dimethyl‑4‑oxobutanoyloxy side‑chain imparts a distinct pharmacological profile; substitutions altering either the dimethylamide position or the heteroatom composition produce non‑equivalent inhibitors, making the tetramethylsuccinamic acid scaffold indispensable for replicating the activity of the patented compound.
- [1] US Patent 4,661,483. Antihypercholesterolemic lactone compounds, compositions and use. Issued April 28, 1987. Table 1 and column 12, lines 30–68. View Source
